molecular formula C24H26N4O3 B3411870 1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-51-5

1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B3411870
CAS No.: 921785-51-5
M. Wt: 418.5 g/mol
InChI Key: PUNWMBZFDWXWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a carboxamide group

Preparation Methods

The synthesis of 1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the carboxamide group via an amide coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The piperidine ring may enhance the compound’s binding affinity to its target, while the carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug that also features a quinoline core.

    Quinoline N-oxides: Compounds with oxidized quinoline rings, which exhibit different chemical reactivity and biological activity.

    Piperidine carboxamides: Compounds with similar structural features but different substituents, leading to variations in their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[8-[2-(3-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-4-2-6-19(14-16)26-22(29)15-31-20-7-3-5-17-8-9-21(27-23(17)20)28-12-10-18(11-13-28)24(25)30/h2-9,14,18H,10-13,15H2,1H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNWMBZFDWXWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(8-(2-Oxo-2-(m-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.